molecular formula C20H16N2O4 B154814 2,5-Dianilinoterephthalic acid CAS No. 10109-95-2

2,5-Dianilinoterephthalic acid

Cat. No. B154814
CAS RN: 10109-95-2
M. Wt: 348.4 g/mol
InChI Key: ZJQZWNLKRBUEKX-UHFFFAOYSA-N
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Description

2,5-Dianilinoterephthalic acid (2,5-DATP) is an organic compound composed of two aromatic rings and two amide linkages. It belongs to the family of organic compounds known as dianilinoterephthalic acids, which are derivatives of terephthalic acid. 2,5-DATP is a widely used reagent in organic synthesis and has a variety of applications in the scientific community. It is also used in the synthesis of a number of other compounds, such as polyesters, polyamides, and polyurethanes.

Scientific Research Applications

  • Metal Complexes and Electronic Structure : Chisholm and Patmore (2007) synthesized dicarboxylate bridged complexes using 2,5-dianilinoterephthalic acid with molybdenum and tungsten. These complexes are sensitive to air and soluble in certain solvents like tetrahydrofuran. Their study included electronic structure calculations using density functional theory, revealing insights into the molecular orbitals and oxidation properties of these compounds (Chisholm & Patmore, 2007).

  • Crystal Structure of Calcium Anilates : Schmidt, Schmiermund, and Bolte (2007) investigated the crystal structure of calcium aniloate, derived from anilic acid or this compound. Their work provides detailed crystallographic data, which is crucial for understanding the molecular arrangement and potential applications of these compounds (Schmidt, Schmiermund, & Bolte, 2007).

  • Layered Compounds from Alkali and Alkaline-Earth Metal Salts : Quarez et al. (2017) synthesized new layered compounds from reactions between 2,5-(dianilino)terephthalic acid and lithium carbonate or magnesium hydroxide. They used single-crystal X-ray diffraction to determine the structures, offering insights into the potential use of these compounds in applications like rechargeable organic batteries (Quarez et al., 2017).

  • Bio-based Polyester Monomer Production : Zhang et al. (2015) discussed the catalytic production of 2,5-furandicarboxylic acid, a potential replacement for terephthalic acid monomer, from lignocellulosic biomass. Their review highlights the catalytic pathways and challenges in synthesizing biomass-based polyester, which is relevant for understanding the broader context of this compound's role in sustainable materials (Zhang et al., 2015).

  • Electrochemical Oxidation Studies : Taitt, Nam, and Choi (2018) conducted a comparative study of various metal oxyhydroxide anodes for the electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a process important for creating sustainable polymers. Their work contributes to understanding the electrochemical properties and potential industrial applications of similar compounds (Taitt, Nam, & Choi, 2018).

  • Biomass-Derived Plastics Precursor : Motagamwala et al. (2018) reported a process for converting fructose to 2,5-furandicarboxylic acid, which is used in producing renewable plastics. Their study provides a perspective on the use of similar compounds in the synthesis of bio-based materials (Motagamwala et al., 2018).

Safety and Hazards

2,5-Dianilinoterephthalic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

One of the future directions for 2,5-Dianilinoterephthalic acid could be its use in the formation of metal organic frameworks (MOFs) . Additionally, it has been used in the preparation of quinacridones, which are important as red or violet pigments in the dyestuffs industry .

Mechanism of Action

Target of Action

It’s known that this compound is used in the formation of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic compounds that can form complexes with it.

Mode of Action

It’s known that this compound can form complexes with certain metals , indicating that it may interact with its targets through coordination bonds.

Biochemical Pathways

It’s known that this compound is involved in the synthesis of quinacridones , a class of compounds widely used as pigments. The synthesis process involves several steps, including condensation, oxidation, and ring-closure .

Result of Action

Given its role in the synthesis of quinacridones , it can be inferred that the compound contributes to the production of these pigments, which have important applications in the dye industry.

Action Environment

The action of 2,5-Dianilinoterephthalic acid can be influenced by various environmental factors. For instance, the compound is known to be air-sensitive and sparingly soluble in aromatic hydrocarbons but appreciably soluble in tetrahydrofuran . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as oxygen exposure and the presence of certain solvents.

properties

IUPAC Name

2,5-dianilinoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZWNLKRBUEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064948
Record name 2,5-Dianilinoterephthalic acid
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Molecular Weight

348.4 g/mol
Source PubChem
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CAS RN

10109-95-2
Record name 2,5-Dianilinoterephthalic acid
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Record name 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-
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Record name 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-
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Record name 2,5-Dianilinoterephthalic acid
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Record name 2,5-dianilinoterephthalic acid
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Record name 2,5-Dianilinoterephthalic acid
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Synthesis routes and methods

Procedure details

It is important to drive the reaction far enough to react all of the 2,5-dianilinoterephthalic acid. Generally this takes about 1 hour at about 85° C., at which point the reaction is stopped by cooling and combining the mixture with water. The resulting solid, suspended in the dilute aqueous phosphoric acid, is filtered and washed with water until neutral. However, even under optimized conditions for cyclization, a minor amount of quinacridone, the by-product formed by double cyclization of the 2,5-dianilinoterephthalic acid, is obtained, i.e. ##STR6##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,5-dianilinoterephthalic acid in coordination chemistry?

A: this compound acts as a bridging ligand in the formation of binuclear metal complexes. [, ] This is demonstrated by its reaction with molybdenum and tungsten precursors, yielding complexes where two metal centers are linked by the dicarboxylate groups of the this compound. [] This bridging ability makes it a valuable building block for studying electronic communication between metal centers.

Q2: How does the structure of this compound influence its coordination behavior and the electronic properties of the resulting complexes?

A: The presence of two carboxylate groups at the 1,4 positions of the phenyl ring in this compound allows it to act as a bridging ligand, coordinating to two metal centers simultaneously. [, ] Density functional theory calculations suggest that the bridging ligand adopts a planar conformation in these complexes. [] This planar conformation, along with the conjugated pi system of the ligand, facilitates electronic communication between the two coordinated metal centers. [] This electronic coupling is evident in the electrochemical behavior of the complexes, where the extent of delocalization of the oxidized state depends on the identity of the metal center. []

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